

An In-depth Technical Guide to 4-Ethylbenzenecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylbenzonitrile**

Cat. No.: **B1329635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 4-ethylbenzenecarbonitrile, a key aromatic nitrile intermediate. The information presented herein is intended to support research and development activities by providing essential physicochemical data, spectroscopic information, and synthesis protocols.

Physicochemical Properties

4-Ethylbenzenecarbonitrile is a colorless to pale yellow liquid under standard conditions.^[1] It is characterized by an ethyl substituent at the para position of the benzonitrile ring structure. This compound is soluble in organic solvents like ethanol and acetone but has low solubility in water.^{[1][2]}

Table 1: Physicochemical Data of 4-Ethylbenzenecarbonitrile

Property	Value	Reference
Molecular Formula	C ₉ H ₉ N	[3][4]
Molecular Weight	131.17 g/mol	[3][4]
Boiling Point	237 °C (lit.)	[5][6]
Melting Point	-24.2 °C (estimate)	[7]
Density	0.956 g/mL at 25 °C (lit.)	[5][6]
Flash Point	97.8 °C (closed cup)	
Refractive Index (n ₂₀ /D)	1.527 (lit.)	

Spectroscopic Characterization

The structural identity of 4-ethylbenzenecarbonitrile is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of 4-Ethylbenzenecarbonitrile

Technique	Data
¹ H NMR	Predicted δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 2.7 (q, 2H, -CH ₂ -), 1.2 (t, 3H, -CH ₃)
¹³ C NMR	Predicted δ (ppm): 147 (Ar-C), 132 (Ar-C), 128 (Ar-C), 119 (CN), 110 (Ar-C), 29 (-CH ₂ -), 15 (-CH ₃)
IR (Infrared)	Characteristic Peaks (cm ⁻¹): ~2225 (C≡N stretch), ~2970 (aliphatic C-H stretch), ~1605, 1500 (aromatic C=C stretch)
MS (Mass Spec.)	m/z: 131 (M ⁺), 116 (M ⁺ - CH ₃)

Note: The NMR data is predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.

Synthesis of 4-Ethylbenzenecarbonitrile

4-Ethylbenzenecarbonitrile can be synthesized through various methods. A common laboratory-scale synthesis involves the conversion of ethylbenzene to 4-ethyl-thiobenzamide, followed by hydrolysis to the nitrile.

Experimental Protocol: Synthesis from Ethylbenzene

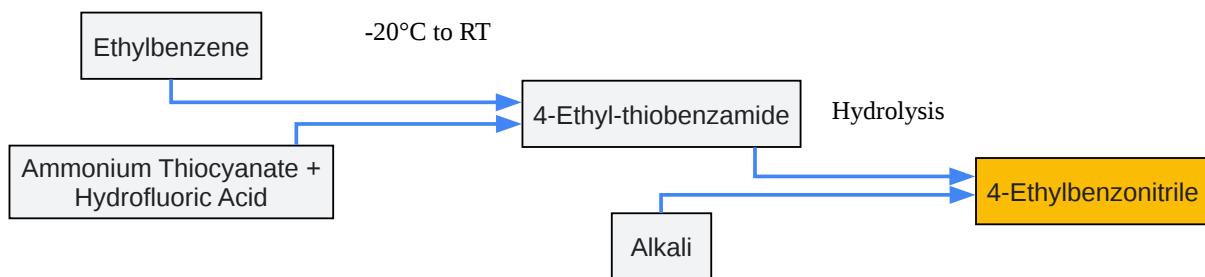
This two-step synthesis first introduces a thioamide group to ethylbenzene, which is then converted to the nitrile.

Step 1: Synthesis of 4-Ethyl-thiobenzamide[8]

- Materials:
 - Ethylbenzene (0.5 mol)
 - Ammonium thiocyanate (0.6 mol)
 - 98% Hydrofluoric acid (0.5 L)
 - Ice
 - Toluene or Chlorobenzene (for recrystallization)
 - Polyethylene vessel (1 L capacity)
- Procedure:
 - In a 1 L polyethylene vessel equipped with a stirrer, cool 0.5 L of 98% hydrofluoric acid to -20 °C.
 - While maintaining the temperature and stirring, add 46 g (0.6 mol) of ammonium thiocyanate in portions.
 - Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.
 - Continue stirring the reaction mixture at room temperature for 20 hours.

- Pour the reaction mixture onto ice, which will cause a precipitate to form and slowly crystallize.
- Filter the precipitate under suction and wash with water.
- (Optional) Recover unreacted ethylbenzene from the precipitate by steam distillation.
- Dry the precipitate to obtain crude ethyl-thiobenzamide.
- Recrystallize the product from toluene or chlorobenzene to yield pure 4-ethyl-thiobenzamide.

Step 2: Conversion of 4-Ethyl-thiobenzamide to 4-Ethylbenzenecarbonitrile[8]

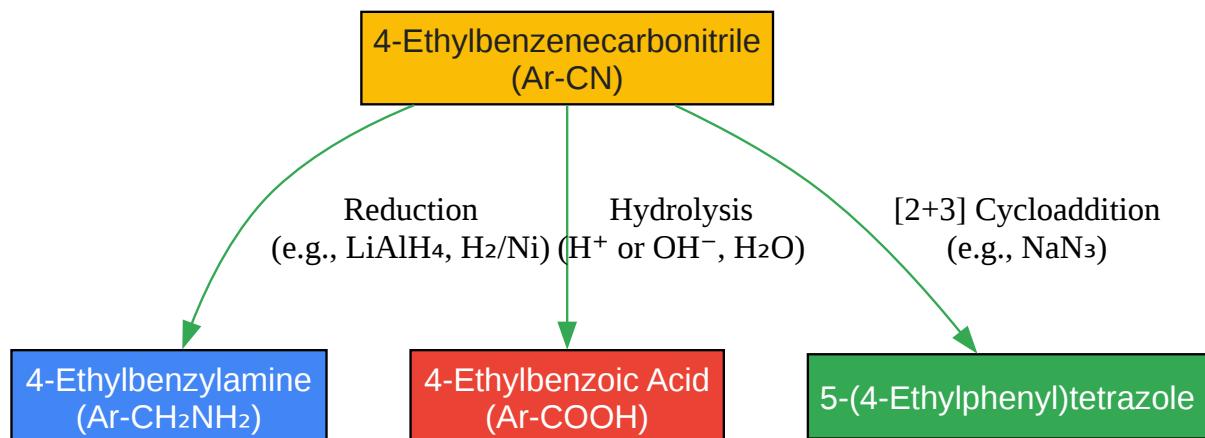

- Materials:

- 4-Ethyl-thiobenzamide
- Alkali solution (e.g., NaOH or KOH)

- Procedure:

- Treat the 4-ethyl-thiobenzamide with an alkali solution.
- The reaction proceeds with the splitting off of hydrogen sulfide (H_2S) to yield 4-ethylbenzenecarbonitrile. Note: This step is described in the literature as being performed in a "known manner," and specific reaction conditions such as concentration, temperature, and reaction time should be optimized.

Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: Synthesis of **4-ethylbenzonitrile** from ethylbenzene.

Applications in Organic Synthesis

4-Ethylbenzonitrile serves as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable building block in medicinal chemistry and materials science. For instance, it can be used in the preparation of triazine derivatives and substituted benzylamines.

Logical Relationship of Functional Group Transformations

[Click to download full resolution via product page](#)

Caption: Key transformations of the nitrile group in **4-ethylbenzonitrile**.

Safety and Handling

4-Ethylbenzonitrile is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and eye protection, when handling this chemical. Store in a tightly closed container in a dry, well-ventilated area.

Table 3: Safety Information for 4-Ethylbenzenecarbonitrile

Hazard Statement	Precautionary Statement
Combustible liquid	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
Harmful if swallowed	Do not eat, drink or smoke when using this product.
Causes skin irritation	Wash skin thoroughly after handling.
Causes serious eye irritation	Wear protective gloves/protective clothing/eye protection/face protection.

This is not an exhaustive list of all hazards. Please refer to the full Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 25309-65-3: 4-Ethylbenzonitrile | CymitQuimica [cymitquimica.com]
- 3. 4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]
- 5. 4-Ethylbenzonitrile | 25309-65-3 [chemicalbook.com]
- 6. 4-Ethylbenzonitrile CAS#: 25309-65-3 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylbenzenecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329635#basic-characterization-of-4-ethylbenzenecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com